molecular formula C7H12ClNO2 B8597818 1-(3-Chloro-2-hydroxypropyl)pyrrolidin-2-one

1-(3-Chloro-2-hydroxypropyl)pyrrolidin-2-one

Cat. No.: B8597818
M. Wt: 177.63 g/mol
InChI Key: KSUWRPLSCJUDFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-hydroxypropyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

1-(3-chloro-2-hydroxypropyl)pyrrolidin-2-one

InChI

InChI=1S/C7H12ClNO2/c8-4-6(10)5-9-3-1-2-7(9)11/h6,10H,1-5H2

InChI Key

KSUWRPLSCJUDFR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC(CCl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Pyrrolidinone (4.47 g, 52.5 mmol) was mixed with THF (25 mL) and cooled to −78° C. Butyllithium (1.6 M in hexanes) (32.8 mL, 52.5 mmol) was added slowly then and the mixture was agitated for 10 minutes. Boron trifluoride ethereate (6.59 mL, 52.5 mmol) was added dropwise, followed by dropwise addition of epichlorohydrin (4.11 mL, 52.5 mmol). The resulting mixture was allowed to warm up overnight, then cooled and quenched with saturated sodium bicarbonate solution, and extracted 3 times with ethyl acetate. The extracts were washed with brine, dried and evaporated to give ˜4 g of crude oil. The crude oil was purified by chromatography on silica gel, eluting with 1-2% methanol/dichloromethane, to provide the title compound (1.53 g, 16.4% yield) as clear oil.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.11 mL
Type
reactant
Reaction Step Four
Yield
16.4%

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